Methyl 3-fluoro-2-methoxyisonicotinate
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Overview
Description
Methyl 3-fluoro-2-methoxyisonicotinate is a chemical compound with the molecular formula C8H8FNO3. It is a derivative of isonicotinic acid, where a fluorine atom and a methoxy group are attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-fluoro-2-methoxypyridine as the starting material.
Reaction Steps: The pyridine derivative undergoes esterification with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: On an industrial scale, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-fluoro-2-methoxyisonicotinic acid.
Reduction: 3-fluoro-2-methoxyisonicotinamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-2-methoxyisonicotinate is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-methoxyisonicotinate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Methyl 2-fluoro-3-methoxyisonicotinate: Similar structure but with a different position of the fluorine and methoxy groups.
Methyl 3-fluoro-4-methoxyisonicotinate: Another positional isomer with different chemical properties.
Uniqueness: Methyl 3-fluoro-2-methoxyisonicotinate is unique due to its specific arrangement of substituents on the pyridine ring, which influences its reactivity and biological activity compared to its isomers.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
methyl 3-fluoro-2-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJWSJLONJFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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